molecular formula C13H18N2O3 B5166377 2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide

2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide

Cat. No.: B5166377
M. Wt: 250.29 g/mol
InChI Key: YCDQLFZPGUBAEX-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide is an organic compound with a complex structure that includes an azepane ring, a furan ring, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide typically involves the reaction of azepane with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxoacetamide group can be reduced to form corresponding amines.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide is unique due to its combination of an azepane ring, a furan ring, and an oxoacetamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12(14-10-11-6-5-9-18-11)13(17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDQLFZPGUBAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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